7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex bicyclic structure with multiple functional groups and substituents. The complete name "7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid" follows established conventions for naming fused heterocyclic systems. The nomenclature begins with the core thieno[3,2-b]pyridine system, where the numbers in brackets indicate the specific fusion pattern between the thiophene and pyridine rings. The prefix "4,7-dihydro" indicates the saturation state of specific positions within the bicyclic framework, while the "7-oxo" designation specifies the presence of a ketone functional group at the 7-position.
The molecular formula C₁₅H₈F₃NO₃S represents the elemental composition of this compound, with a molecular weight of 339.29 grams per mole. This formula indicates the presence of fifteen carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The exact mass has been determined to be 339.01800 atomic mass units, providing precise mass spectrometric identification capabilities. Additional molecular descriptors include a polar surface area of 98.40000 square angstroms and a calculated logarithmic partition coefficient (LogP) of 3.97360, indicating moderate lipophilicity.
The compound is registered under Chemical Abstracts Service number 256488-13-8, providing a unique identifier for database searches and regulatory purposes. Alternative naming conventions for this compound include "7-oxo-3-phenyl-2-(trifluoromethyl)-4H-thieno[3,2-b]pyridine-6-carboxylic acid," which represents a slightly different notation for the same molecular structure. The PubChem Compound Identifier for this substance is CID 2740257, facilitating access to comprehensive chemical property databases.
Core Thienopyridine Scaffold: Ring Numbering and Substituent Positioning
The core thienopyridine scaffold of 7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid consists of a fused bicyclic system where a thiophene ring is connected to a pyridine ring through positions 3 and 2 of the thiophene and positions 2 and 3 of the pyridine, respectively. This specific fusion pattern, designated as [3,2-b], determines the overall electronic properties and reactivity of the molecule. The systematic numbering of the fused ring system follows established protocols for heterocyclic nomenclature, where the pyridine nitrogen receives priority in the numbering sequence.
The substituent positioning on this scaffold reveals a highly substituted framework with specific functional groups at defined positions. The phenyl substituent occupies position 3 of the thienopyridine system, providing significant aromatic character and potential for π-π stacking interactions. The trifluoromethyl group at position 2 introduces strong electron-withdrawing properties due to the high electronegativity of the fluorine atoms, significantly affecting the electronic distribution throughout the molecular framework. The carboxylic acid functionality at position 6 provides both hydrogen bonding capability and ionizable character under physiological conditions.
The 7-oxo substituent represents a ketone functional group that contributes to the overall planarity of the bicyclic system and provides additional sites for hydrogen bonding interactions. This carbonyl group at position 7, combined with the partial saturation indicated by the "4,7-dihydro" designation, creates a specific three-dimensional conformation that distinguishes this compound from fully aromatic thienopyridine derivatives. The molecular structure features conformational restrictions that enhance binding affinity to target proteins, making this structural arrangement particularly significant for biological applications.
Nuclear Magnetic Resonance spectroscopy provides detailed insights into the structural characteristics of this compound, revealing distinct chemical shifts for the various aromatic and aliphatic protons. The presence of the trifluoromethyl group creates characteristic fluorine coupling patterns that serve as diagnostic features for structural confirmation. The carboxylic acid proton exhibits chemical shifts typical of aromatic carboxylic acids, while the phenyl substituent displays the expected aromatic multipicity patterns.
Comparative Structural Analysis with Related Dihydrothienopyridine Derivatives
Comparative structural analysis of 7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid with related dihydrothienopyridine derivatives reveals significant differences in molecular architecture and functional group positioning. The parent compound 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid (Chemical Abstracts Service number 90691-08-0) shares the same core bicyclic structure but lacks the phenyl and trifluoromethyl substituents, resulting in a molecular formula of C₈H₅NO₃S and a molecular weight of 195.20 grams per mole. This substantial difference in molecular weight (144.09 grams per mole) reflects the significant structural modifications present in the target compound.
The ethyl ester derivatives of both compounds provide additional points of comparison for understanding structure-activity relationships within this chemical series. The ethyl ester of the parent compound (Chemical Abstracts Service number 69626-98-8) has the molecular formula C₁₀H₉NO₃S with a molecular weight of 223.25 grams per mole. In contrast, the ethyl ester derivative of the target compound (found in mzCloud database as Reference7109) possesses the molecular formula C₁₇H₁₂F₃NO₃S, representing the addition of an ethyl group to the carboxylic acid functionality. These ester derivatives demonstrate how functional group modifications can significantly alter the physicochemical properties while maintaining the core structural framework.
Research into the broader family of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides has revealed this structural class as potent inhibitors of human cytomegalovirus DNA polymerase. While the carboxamide derivatives differ from the carboxylic acid functionality of the target compound, they share the same bicyclic core and demonstrate the biological significance of this structural framework. The substitution pattern and electronic properties of these related compounds provide insight into the structure-activity relationships governing biological activity within this chemical series.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 256488-13-8 | C₁₅H₈F₃NO₃S | 339.29 | Phenyl + trifluoromethyl substituents |
| Parent Acid | 90691-08-0 | C₈H₅NO₃S | 195.20 | No phenyl or trifluoromethyl groups |
| Parent Ethyl Ester | 69626-98-8 | C₁₀H₉NO₃S | 223.25 | Ethyl ester of parent compound |
| Target Ethyl Ester | Reference7109 | C₁₇H₁₂F₃NO₃S | Not specified | Ethyl ester with substituents |
The structural modifications present in 7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid compared to simpler thienopyridine derivatives result in significantly altered physicochemical properties. The introduction of the phenyl ring system increases the overall aromatic character and provides additional sites for intermolecular interactions. The trifluoromethyl group substantially increases the compound's lipophilicity while introducing strong electron-withdrawing effects that influence the reactivity of adjacent functional groups. These structural features collectively distinguish this compound from related derivatives and contribute to its unique chemical and potentially biological properties within the dihydrothienopyridine family.
Properties
IUPAC Name |
7-oxo-3-phenyl-2-(trifluoromethyl)-4H-thieno[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO3S/c16-15(17,18)13-9(7-4-2-1-3-5-7)10-12(23-13)11(20)8(6-19-10)14(21)22/h1-6H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOGPOOGYHPMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2NC=C(C3=O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372367 | |
| Record name | 7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256488-13-8 | |
| Record name | 7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHFN\OS. Its structure features a thieno[3,2-b]pyridine core with a trifluoromethyl group and a phenyl moiety, which are critical for its biological activity.
Biological Activity
Antiviral Properties
Research indicates that derivatives of thieno[3,2-b]pyridine compounds exhibit antiviral activity. A related class of compounds, the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, demonstrated significant potency against herpesvirus DNA polymerases while showing selectivity towards human DNA polymerases. The conformational restriction provided by substituents on the phenyl ring enhances antiviral efficacy .
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of thieno[3,2-b]pyridine derivatives. For instance, some derivatives have shown effectiveness against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL. The presence of electron-withdrawing groups on the phenyl ring has been associated with increased antibacterial activity .
The biological activity of 7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in viral replication and bacterial protein synthesis.
- Conformational Effects : The structural conformation influenced by substituents plays a crucial role in binding affinity to biological targets.
Case Studies
-
Antiviral Activity Study
A study on 7-oxo-4,7-dihydrothieno[3,2-b]pyridine derivatives showed that certain compounds effectively inhibited herpes virus replication with minimal cytotoxicity to host cells . -
Antimicrobial Efficacy
Research comparing various thieno[3,2-b]pyridine derivatives revealed that those with specific side chains exhibited enhanced antibacterial properties against resistant strains of bacteria .
Data Table: Summary of Biological Activities
| Activity Type | Compound Class | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antiviral | 7-Oxo-4,7-dihydrothieno[3,2-b]pyridines | <100 | Selective against herpesvirus DNA polymerases |
| Antimicrobial | Thieno[3,2-b]pyridine derivatives | 50 | Effective against Mycobacterium smegmatis |
| Enzyme Inhibition | Various derivatives | Variable | Inhibit key enzymes involved in replication |
Comparison with Similar Compounds
7-Hydroxy-thieno[3,2-b]pyridine-6-carboxylic Acid
This analog () replaces the oxo group at position 7 with a hydroxyl group. For example, oxo-containing pyrrolo[3,2-b]pyridine derivatives exhibit antimicrobial activity due to enhanced electrophilicity , suggesting that the oxo group in the target compound may similarly enhance interactions with microbial targets.
Electronic Properties in Materials Science
Thieno[3,2-b]thiophene derivatives end-capped with phenyl and trifluoromethyl groups () exhibit p-type semiconductor behavior with high thermal stability (decomposition temperatures >300°C). While the target compound’s carboxylic acid group may reduce its suitability for semiconductor applications due to polarity, its conjugated system could still enable charge transport in proton-conductive materials or sensors .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Antimicrobial Potential: The oxo and carboxylic acid groups in the target compound align with structural motifs in pyrrolo[3,2-b]pyridine antimicrobial agents (), suggesting possible efficacy against Gram-positive bacteria.
- Thermal Stability: Analogous trifluoromethylphenyl-thienothiophenes () exhibit high thermal stability, which the target compound may share due to aromatic stacking and CF₃ rigidity.
- Synthetic Challenges: The trifluoromethyl group may complicate regioselective synthesis, necessitating Pd-catalyzed cross-coupling strategies as used in thienothiophene derivatives ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid, and what key intermediates should be prioritized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyridine or thiophene precursors. For example, condensation reactions under acidic catalysis (e.g., H₂SO₄ or polyphosphoric acid) form the thieno[3,2-b]pyridine core. Key intermediates include trifluoromethyl-substituted thiophene derivatives and phenyl-substituted pyridine intermediates. Oxidation (e.g., KMnO₄ or RuO₄) introduces the oxo group at position 7, while carboxylic acid functionality is achieved via hydrolysis of ester precursors under alkaline conditions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm proton/carbon frameworks and FT-IR to identify carboxylic acid C=O (~1700 cm⁻¹) and CF₃ (~1150 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) verifies exact mass. Purity assessment requires reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid, UV detection at 254 nm). Thermal stability analysis via TGA/DSC (10°C/min under N₂) establishes decomposition profiles .
Q. What purification techniques are essential for isolating the compound with high enantiomeric purity?
- Methodological Answer : For chiral centers (positions 4 and 7), employ chiral HPLC (polysaccharide-based columns like Chiralpak IA, hexane/ethanol with 0.1% TFA). Recrystallization from ethyl acetate/hexane at -20°C improves crystalline purity. Simulated moving bed (SMB) chromatography enables scalable enantiomer separation. Validate enantiopurity via optical rotation ([α]D²⁰) and chiral HPLC (≥99% ee) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of trifluoromethyl group introduction during synthesis?
- Methodological Answer : Regioselectivity is enhanced using directing groups (e.g., nitro or amino substituents) on the thiophene ring. Transition metal catalysts (Cu(I) with TMSCF₃ under inert atmosphere at 80–100°C) improve yields. Computational modeling (DFT at B3LYP/6-31G*) predicts substitution sites via Fukui indices, guiding precursor design .
Q. What computational approaches are suitable for predicting binding modes with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina/Glide with PDB structures like 4LDE) provides initial hypotheses. Combine molecular dynamics (AMBER, 100 ns trajectories) with MM-PBSA free-energy calculations. Pharmacophore modeling (Phase) prioritizes targets using carboxylic acid and CF₃ groups as key features. Validate predictions via site-directed mutagenesis (e.g., K101 in EGFR) .
Q. How can structure-activity relationships (SAR) be established for derivatives?
- Methodological Answer : Systematically modify substituents at positions 2 (CF₃), 3 (phenyl), and 6 (carboxylic acid). Use Suzuki coupling for phenyl modifications and ester hydrolysis for acid derivatives. Test analogues against enzyme panels (kinases, PDEs) under uniform IC₅₀ conditions. QSAR modeling (VolSurf+/MOE descriptors) correlates electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. What strategies resolve contradictory biological activity data across experimental models?
- Methodological Answer : Replicate assays under standardized conditions (ATP concentration, cell passage numbers). Perform counter-screens for selectivity and use orthogonal methods (SPR vs. fluorescence polarization). Control metabolic stability via microsomal incubation with NADPH. Analyze dose-response curves (12-point dilution, n=3) with ANOVA and post-hoc Tukey tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
